molecular formula C13H11BrOZn B14871305 3-(2-Methoxyphenyl)phenylZinc bromide

3-(2-Methoxyphenyl)phenylZinc bromide

Cat. No.: B14871305
M. Wt: 328.5 g/mol
InChI Key: KLRKLVUSNSVQOR-UHFFFAOYSA-M
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Description

3-(2-Methoxyphenyl)phenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc compound used in various chemical reactions. It is a solution of this compound in THF, a common solvent in organic chemistry. This compound is known for its reactivity and utility in organic synthesis, particularly in cross-coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methoxyphenyl)phenylzinc bromide typically involves the reaction of 3-(2-methoxyphenyl)phenyl bromide with zinc in the presence of a suitable catalyst. The reaction is carried out in THF, which acts as both a solvent and a stabilizer for the organozinc compound. The general reaction can be represented as follows:

[ \text{3-(2-Methoxyphenyl)phenyl bromide} + \text{Zn} \rightarrow \text{this compound} ]

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors and precise control of reaction conditions to ensure high yield and purity. The process includes the use of high-purity zinc and bromide precursors, along with advanced purification techniques to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxyphenyl)phenylzinc bromide undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions, where the zinc-bromide bond is replaced by other nucleophiles.

    Coupling Reactions: It is commonly used in cross-coupling reactions, such as Negishi coupling, where it reacts with organic halides to form new carbon-carbon bonds.

Common Reagents and Conditions

    Catalysts: Palladium or nickel catalysts are often used in coupling reactions.

    Solvents: THF is the preferred solvent due to its ability to stabilize the organozinc compound.

    Temperature: Reactions are typically carried out at room temperature or slightly elevated temperatures to ensure optimal reactivity.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. In cross-coupling reactions, the primary products are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.

Scientific Research Applications

3-(2-Methoxyphenyl)phenylzinc bromide has a wide range of applications in scientific research, including:

    Chemistry: It is used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.

    Biology: It can be used to modify biomolecules, enabling the study of biological processes and the development of new drugs.

    Medicine: It is involved in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Industry: It is used in the production of fine chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 3-(2-methoxyphenyl)phenylzinc bromide involves the formation of a reactive organozinc intermediate, which can undergo various transformations depending on the reaction conditions. The zinc atom acts as a nucleophile, attacking electrophilic centers in other molecules to form new bonds. The presence of the methoxy group on the phenyl ring can influence the reactivity and selectivity of the compound in different reactions.

Comparison with Similar Compounds

Similar Compounds

    Phenylzinc bromide: A simpler organozinc compound used in similar types of reactions.

    Benzylzinc bromide: Another organozinc compound with a benzyl group, used in cross-coupling reactions.

    4-Fluorophenylzinc bromide: An organozinc compound with a fluorine substituent, offering different reactivity and selectivity.

Uniqueness

3-(2-Methoxyphenyl)phenylzinc bromide is unique due to the presence of the methoxy group, which can enhance its reactivity and selectivity in certain reactions. This makes it a valuable reagent in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.

Properties

Molecular Formula

C13H11BrOZn

Molecular Weight

328.5 g/mol

IUPAC Name

bromozinc(1+);1-methoxy-2-phenylbenzene

InChI

InChI=1S/C13H11O.BrH.Zn/c1-14-13-10-6-5-9-12(13)11-7-3-2-4-8-11;;/h2-3,5-10H,1H3;1H;/q-1;;+2/p-1

InChI Key

KLRKLVUSNSVQOR-UHFFFAOYSA-M

Canonical SMILES

COC1=CC=CC=C1C2=CC=C[C-]=C2.[Zn+]Br

Origin of Product

United States

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